molecular formula C13H15N3O B1461262 3-(4-Aminopiperidine-1-carbonyl)benzonitrile CAS No. 915866-46-5

3-(4-Aminopiperidine-1-carbonyl)benzonitrile

Cat. No. B1461262
M. Wt: 229.28 g/mol
InChI Key: GEXFCXUVXXHJMZ-UHFFFAOYSA-N
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Description

3-(4-Aminopiperidine-1-carbonyl)benzonitrile, also known as 3-APCN, is an organic compound with a wide range of applications in the field of scientific research. This compound is of great interest to scientists due to its unique structure and properties, which make it an ideal starting material for a variety of laboratory experiments. 3-APCN is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying the mechanism of action of drugs.

Scientific Research Applications

Corrosion Inhibition

Benzonitrile derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic media. These studies, utilizing techniques such as gravimetric analysis, potentiodynamic polarization curves, and electrochemical impedance spectroscopy, indicate that certain benzonitrile compounds offer excellent corrosion inhibition properties. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, following Langmuir's adsorption isotherm, as corroborated by Density Functional Theory (DFT) and molecular dynamics (MD) simulations (Chaouiki et al., 2018).

Molecular Structure and Fluorescence

Research on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a compound structurally related to 3-(4-Aminopiperidine-1-carbonyl)benzonitrile, has provided insights into the nature of its low-lying singlet states and dual fluorescence. The structure of the intramolecular charge-transfer (ICT) state and the locally excited state has been explored through analytical gradient code and coupled-cluster methods, offering a deeper understanding of the molecule's electronic properties and potential applications in fluorescence-based technologies (Köhn & Hättig, 2004).

Antitumor Activity

Compounds containing the benzonitrile moiety have been synthesized and evaluated for their antitumor activity. For example, the synthesis and crystal structure of 4-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)Benzonitrile, and its inhibitory effects on the proliferation of certain cancer cell lines, highlight the therapeutic potential of benzonitrile derivatives in oncology (Lu et al., 2018).

DNA Binding and Anti-Proliferative Properties

The synthesis of 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives and their evaluation as cytotoxic agents against cancer cells, coupled with studies on their DNA binding capabilities, provide a framework for understanding how benzonitrile derivatives could be used in developing new chemotherapeutic agents. These compounds have shown promising results in inducing apoptosis in cancer cells, suggesting their potential in cancer treatment (Ahagh et al., 2019).

properties

IUPAC Name

3-(4-aminopiperidine-1-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-9-10-2-1-3-11(8-10)13(17)16-6-4-12(15)5-7-16/h1-3,8,12H,4-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXFCXUVXXHJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminopiperidine-1-carbonyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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